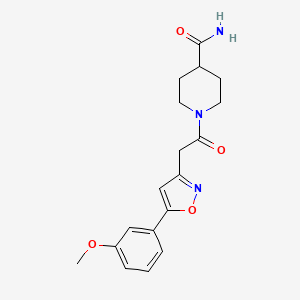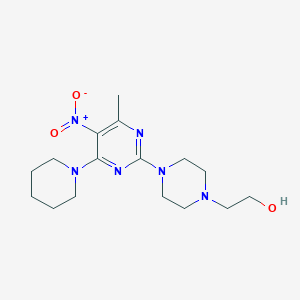
1-(3-(3-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic molecules like 1-(3-(3-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone involves multi-step reactions, typically starting from simpler precursors. For example, the synthesis of related compounds often involves reactions such as the Vilsmeier-Haack reaction, Fischer indole synthesis, or cyclocondensation of hydrazine derivatives with beta-keto esters or aldehydes. The specific synthetic route can vary, focusing on optimizing yields, minimizing side reactions, and enhancing the purity of the final product (Banu et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds within this class is typically confirmed through techniques such as NMR spectroscopy, IR spectroscopy, and single-crystal X-ray diffraction. These methods provide insights into the geometric parameters, electronic structure, and intermolecular interactions, which are crucial for understanding the compound's reactivity and physical properties. The structural analysis often reveals the presence of critical functional groups and their spatial arrangement, which are determinants of the compound's chemical behavior (Mary et al., 2015).
科学的研究の応用
Synthesis and Antimicrobial Activity
- Novel Schiff bases and pyrazole derivatives have been synthesized and evaluated for antimicrobial activity. For example, a study on the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives demonstrated excellent antimicrobial activity for some derivatives compared to others, indicating the potential for development into new antimicrobial agents (Puthran et al., 2019).
Enzyme Inhibitory Activity and Molecular Docking
- Thiophene-based heterocyclic compounds, including those related to the specified compound, have been designed and evaluated for enzyme inhibitory activities. Notably, some derivatives have shown significant inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, as revealed by both in vitro studies and molecular docking analyses. This suggests their potential as lead compounds for the development of new enzyme inhibitors (Cetin et al., 2021).
Antitumor Activity
- Research on the antitumor activities of related compounds, such as the synthesis and evaluation of 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone, has shown distinct inhibition of the proliferation of various cancer cell lines. This indicates the potential of these compounds in cancer therapy and the importance of further studies to explore their efficacy and mechanisms of action (Tang & Fu, 2018).
Structural and Molecular Analysis
- The structural characterization and analysis of related compounds, including crystal structure and molecular docking studies, have been conducted to understand their interaction mechanisms and stability. For instance, the analysis of a novel bioactive heterocycle similar to the specified compound provided insights into its potential binding interactions and stability, underscoring the importance of structural analysis in drug design and development (Prasad et al., 2018).
特性
IUPAC Name |
1-[5-(3-fluorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S/c20-15-4-1-3-14(11-15)16-12-17(18-5-2-10-26-18)23(21-16)19(24)13-22-6-8-25-9-7-22/h1-5,10-11,17H,6-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBXDPPGXZGVTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)N2C(CC(=N2)C3=CC(=CC=C3)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-bis(2-methoxyethyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2484560.png)

![4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2484563.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenoxypropanamide](/img/structure/B2484564.png)



![2-(sec-butylthio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2484572.png)


![5-amino-N-(4-chlorobenzyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2484577.png)

![2,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2484582.png)
![N-(4-ethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2484583.png)